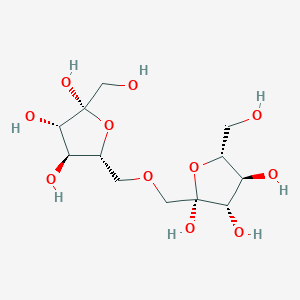
D-Fructosyl-D-fructofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-deoxy-alpha-D-fructofuranos-1-C-yl)-alpha-D-fructofuranose is a glycosylfructose.
Applications De Recherche Scientifique
Food Industry Applications
D-Fructosyl-D-fructofuranose exhibits several beneficial properties that make it suitable for use in the food industry:
- Sweetness Profile : This compound is less sweet than sucrose, making it an attractive option for low-calorie food formulations. Studies have shown that it has a sweetness level approximately 0.25 times that of sucrose, which can help reduce overall sugar intake without sacrificing taste .
- Prebiotic Effects : this compound has been identified as a prebiotic agent, promoting the growth of beneficial gut bacteria. Research indicates that oligosaccharides derived from fructose can enhance the bifidogenic effect, which is crucial for maintaining gut health .
- Low Digestibility : The compound exhibits low digestibility, which is advantageous for formulating foods aimed at individuals with dietary restrictions or those seeking to manage their caloric intake. Its resistance to intestinal digestion allows it to pass through the gastrointestinal tract without contributing significantly to caloric content .
Health and Nutritional Benefits
The potential health benefits of this compound are noteworthy:
- Diabetes Management : Due to its low glycemic index and reduced caloric contribution, this disaccharide can be beneficial for individuals with diabetes. It provides a sweet taste without causing significant spikes in blood glucose levels .
- Dental Health : Unlike many sugars that contribute to dental caries, this compound has been shown to possess non-cariogenic properties. This characteristic makes it a preferable alternative in products aimed at promoting oral health .
Biochemical Research Applications
In biochemical research, this compound serves as a model compound for studying carbohydrate interactions and enzymatic reactions:
- Enzyme Substrate Studies : The compound can be utilized in studies examining enzyme specificity and activity related to glycosidases. Understanding how enzymes interact with this compound helps elucidate broader carbohydrate metabolism pathways .
- Synthesis of Novel Carbohydrates : Research has focused on using this compound as a precursor for synthesizing novel oligosaccharides through transfructosylation processes. This approach opens avenues for developing new functional carbohydrates with specific health benefits .
Case Studies and Research Findings
Several studies have documented the characteristics and applications of this compound:
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxymethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C12H22O11/c13-1-5-7(15)10(18)12(20,22-5)4-21-2-6-8(16)9(17)11(19,3-14)23-6/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
Clé InChI |
IDZUORIWVBRHPH-TWOHWVPZSA-N |
SMILES |
C(C1C(C(C(O1)(COCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(COCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















